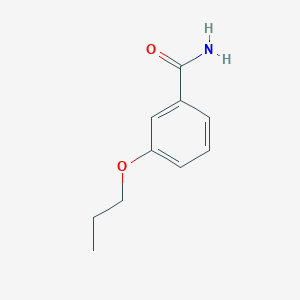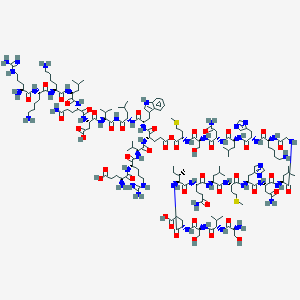![molecular formula C15H13BrN2OS B222423 N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTB has been studied for its mechanism of action and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide is believed to exert its effects through modulation of ion channels in the nervous system. Specifically, this compound has been shown to enhance the activity of voltage-gated calcium channels, which are important for neurotransmitter release and synaptic transmission. This compound has also been shown to inhibit the activity of acid-sensing ion channels, which are involved in pain sensation and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including enhancement of synaptic transmission, improvement of memory function, inhibition of tumor growth, and induction of cell death in cancer cells. This compound has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of neuropathic pain and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide for laboratory experiments is its specificity for voltage-gated calcium channels and acid-sensing ion channels, which allows for targeted modulation of these channels without affecting other ion channels. However, this compound is relatively new and has not been extensively studied, which may limit its usefulness in certain experiments. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as neuropathic pain and Alzheimer's disease. Another potential direction is the investigation of this compound's effects on other ion channels and physiological processes, which could lead to the discovery of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual approval as a therapeutic agent.
Synthesis Methods
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylbenzenamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with benzoyl chloride to produce this compound.
Scientific Research Applications
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance synaptic transmission and improve memory function in animal models. In cancer research, this compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit tumor growth and induce cell death in cancer cells. This compound has also been studied as a potential drug candidate for treating neuropathic pain and other neurological disorders.
properties
Molecular Formula |
C15H13BrN2OS |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-9-12(16)7-8-13(10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI Key |
ORBLRWGVRQGYIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)




![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
